N-[2-(dimethylamino)ethyl]methacrylamide

Hydrolytic degradation Polymer stability Hydrogel longevity

N-[2-(Dimethylamino)ethyl]methacrylamide (CAS 13081-44-2), systematically named N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide, is a tertiary amine-functional methacrylamide monomer belonging to the class of cationic, free-radically polymerizable building blocks. Its molecular formula is C₈H₁₆N₂O (MW 156.23 g/mol) and it is commercially supplied as a colorless to light-yellow liquid stabilized with MEHQ (purity >98% by GC/T).

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 13081-44-2
Cat. No. B075950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)ethyl]methacrylamide
CAS13081-44-2
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCN(C)C
InChIInChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11)
InChIKeyDCBBWYIVFRLKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Dimethylamino)ethyl]methacrylamide (CAS 13081-44-2) — Cationic Methacrylamide Monomer for Hydrolytically Stable, pH-Responsive Polymers and Coatings


N-[2-(Dimethylamino)ethyl]methacrylamide (CAS 13081-44-2), systematically named N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide, is a tertiary amine-functional methacrylamide monomer belonging to the class of cationic, free-radically polymerizable building blocks . Its molecular formula is C₈H₁₆N₂O (MW 156.23 g/mol) and it is commercially supplied as a colorless to light-yellow liquid stabilized with MEHQ (purity >98% by GC/T) . The compound is structurally defined by a polymerizable methacrylamide group linked to a dimethylaminoethyl side arm via an amide bond—a feature that fundamentally distinguishes it from the more widely used ester-based analog, 2-(dimethylamino)ethyl methacrylate (DMAEMA, CAS 2867-47-2), with far-reaching consequences for hydrolytic stability, protonation equilibrium, and ultimate application scope [1].

Why N-[2-(Dimethylamino)ethyl]methacrylamide Cannot Be Replaced by Generic Amino-Functional Methacrylates or Acrylamides


Selecting an amino-functional methacrylate (e.g., DMAEMA) or an N-alkyl acrylamide instead of N-[2-(dimethylamino)ethyl]methacrylamide introduces critical performance divergences rooted in bond-level chemistry. The amide linkage of the methacrylamide resists hydrolytic cleavage under both acidic and alkaline conditions far more effectively than the ester linkage of methacrylates—a difference that directly governs long-term polymer network integrity in aqueous environments [1]. Furthermore, the α-methyl substituent on the methacrylamide backbone lowers the ceiling temperature and alters copolymerization reactivity ratios relative to acrylamide analogs, preventing simple molar substitution in copolymer formulations [2]. The combined effect is that polymers and materials incorporating the methacrylamide monomer exhibit markedly different degradation kinetics, swelling stability, adhesion performance, and pH-responsive behavior compared to those made with ester or acrylamide counterparts, making generic substitution a source of systematic formulation failure [3].

Quantitative Evidence Guide: N-[2-(Dimethylamino)ethyl]methacrylamide vs. Closest Analogs


Hydrolytic Stability: Amide-Linked Methacrylamide vs. Ester-Linked Methacrylate Under Alkaline pH

In lightly cross-linked copolymer hydrogels composed of methyl methacrylate (MMA, ester) and N,N-dimethylaminoethyl methacrylamide (DMAA, amide), the primary degradation pathway under alkaline pH is ester hydrolysis of MMA side chains, which generates substantial methanol. In contrast, amidolysis of the DMAA component produces only trace amounts of N,N-dimethylethylenediamine, demonstrating that the methacrylamide bond is orders of magnitude more resistant to hydrolytic cleavage than the methacrylate ester bond [1]. The swelling equilibrium of these gels remained stable for over 200 days in acidic media but drifted in alkaline conditions solely due to ester hydrolysis, not amide cleavage [1].

Hydrolytic degradation Polymer stability Hydrogel longevity

Hydrolytic Stability in Acidic Aqueous Solution: Methacrylamide vs. Methacrylate Monomeric Model

In a comparative study directly evaluating the hydrolytic stability of the amide bond in N-methacryloyl glycine (a methacrylamide) versus the ester bond in 2-hydroxyethyl methacrylate (HEMA) under acidic aqueous conditions, the methacrylamide exhibited demonstrably greater resistance to hydrolysis [1]. The methacrylate ester underwent acid-catalyzed hydrolysis producing methacrylic acid and ethylene glycol, while the methacrylamide remained intact over the same exposure period [1]. This class-level finding is directly transferable to N-[2-(dimethylamino)ethyl]methacrylamide, which shares the identical methacrylamide core structure.

Self-etching adhesives Monomer stability Shelf-life

Protonation Equilibrium (pKa) and Buffering Capacity: Methacrylamide Polymer vs. Methacrylate Polymer

In a systematic structure-activity study of cationic methacrylate and methacrylamide polymers for nonviral gene delivery, poly[2-(dimethylamino)ethyl methacrylate], p(DMAEMA), displayed an average pKa of 7.5, conferring partial protonation at physiological pH and enabling a 'proton sponge' mechanism for endosomal escape [1]. In contrast, the methacrylamide-based analogs of p(DMAEMA) exhibited a higher average pKa, resulting in a higher degree of protonation at pH 7.4 and a correspondingly lower buffering capacity [1]. This translates into lower cytotoxicity for the methacrylamide polymers—a critical selection criterion when cellular viability is prioritized over maximal transfection efficiency [1].

Gene delivery Endosomal escape Proton sponge effect

Adhesion Promotion to Non-Porous Substrates: N,N-Dimethylaminoethyl Methacrylamide as a Potent Adhesion-Enhancing Co-monomer

U.S. Patent 3,718,500 specifically claims N,N-dimethylaminoethyl methacrylamide (the target compound) as an adhesion-promoting monomer for non-porous substrata including metals and plastics [1]. When copolymerized at levels as low as 0.1 to 20 weight percent into an interpolymer coating, the compound confers adherent, continuous film formation onto primed and unprimed metallic surfaces and plastic surfaces [1]. This property is attributed to the synergistic combination of the cationic tertiary amine group (providing electrostatic interaction with polar surfaces) and the methacrylamide backbone (providing durable, hydrolytically stable incorporation into the polymer chain) [1].

Coatings adhesion Metal coatings Plastic coatings

Methacrylamide vs. Methacrylate Structural Stability: Operational and Physical Property Differences

Commercial specifications for N-[2-(dimethylamino)ethyl]methacrylamide (CAS 13081-44-2) define a compound with purity >98.0% (GC/T), boiling point of 83 °C at 1 mmHg, specific gravity of 0.95 (20/20 °C), and refractive index of 1.474, stabilized with MEHQ . In comparison, the ester analog 2-(dimethylamino)ethyl methacrylate (DMAEMA, CAS 2867-47-2) exhibits a boiling point of 182–192 °C at atmospheric pressure, density of 0.933 g/mL (25 °C), and requires stabilization against autopolymerization and moisture sensitivity [1]. The lower boiling point of the methacrylamide under reduced pressure and its distinct specific gravity provide immediate, measurable identity verification criteria that prevent cross-contamination or mislabeling between these frequently confused monomers.

Monomer purity Physical properties Procurement specifications

Optimal Application Scenarios for N-[2-(Dimethylamino)ethyl]methacrylamide Based on Quantitative Differentiation Evidence


Long-Term Implantable pH-Responsive Hydrogels for Sustained Drug Delivery

The amide-linked methacrylamide backbone resists hydrolytic degradation in aqueous environments, maintaining swelling equilibrium for over 200 days in acidic conditions while the ester components of analogous methacrylate-based gels progressively hydrolyze [4]. This makes N-[2-(dimethylamino)ethyl]methacrylamide the monomer of choice for hydrogel implants requiring predictable, drift-free swelling behavior over months of in vivo residence, particularly in applications where fluctuating physiological pH could accelerate ester cleavage in methacrylate-based alternatives [4].

Acid-Stable Self-Etching Dental Adhesives and Primers with Extended Shelf-Life

Methacrylamide-based monomers retain structural integrity under acidic storage conditions that cause progressive hydrolysis of methacrylate ester monomers [4]. Formulations built on N-[2-(dimethylamino)ethyl]methacrylamide avoid the generation of methacrylic acid and diol degradation byproducts that compromise adhesive performance and biocompatibility over time, enabling one-component self-etching adhesives with storage stability superior to methacrylate-based commercial products [4].

Reduced-Cytotoxicity Cationic Polymers for Biomedical and Gene Delivery Applications

Polymers derived from methacrylamide monomers exhibit higher pKa values and consequently lower buffering capacity at physiological pH compared to the ester-based p(DMAEMA) [4]. While this translates to reduced transfection efficiency, it also significantly reduces cytotoxicity—a critical advantage for biomedical polymer applications where cell viability is paramount, such as tissue engineering scaffolds, antimicrobial coatings, and biocompatible adhesives [4].

Adhesion-Enhanced Industrial Coatings on Metals and Plastics

Incorporation of N-[2-(dimethylamino)ethyl]methacrylamide at low levels (0.1–20 wt%) into interpolymer coatings provides durable adhesion to metallic and plastic substrates without the need for surface priming or chemical pretreatment [4]. The patent-validated efficacy of this specific monomer as an adhesion promoter differentiates it from generic amino-functional comonomers and positions it as a targeted solution for coating formulations on steel, aluminum, polyester, and other non-porous engineering surfaces [4].

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